molecular formula C18H14N4O6 B11697398 1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11697398
M. Wt: 382.3 g/mol
InChI Key: XOTBAMNYPIYZQH-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a nitropyridine moiety and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the nitropyridine derivative. The nitropyridine can be synthesized by reacting pyridine with nitrogen dioxide (NO2) in an organic solvent, followed by further functionalization . The diazinane trione core is then introduced through a series of condensation reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the diazinane core .

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The diazinane core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of the nitropyridine moiety and the diazinane trione core, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C18H14N4O6

Molecular Weight

382.3 g/mol

IUPAC Name

1,3-dimethyl-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H14N4O6/c1-20-16(23)14(17(24)21(2)18(20)25)9-11-3-6-13(7-4-11)28-15-8-5-12(10-19-15)22(26)27/h3-10H,1-2H3

InChI Key

XOTBAMNYPIYZQH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

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